molecular formula C12H21N3O4 B14254525 L-Proline, L-valylglycyl- CAS No. 213267-77-7

L-Proline, L-valylglycyl-

Cat. No.: B14254525
CAS No.: 213267-77-7
M. Wt: 271.31 g/mol
InChI Key: YTPLVNUZZOBFFC-WPRPVWTQSA-N
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Description

“L-Proline, L-valylglycyl-” is a peptide derivative comprising L-proline linked to L-valylglycine residues. These peptides feature L-proline as a core residue, connected to other amino acids (e.g., valine, glycine, alanine) via peptide bonds, which influence their physicochemical and biological properties.

Properties

CAS No.

213267-77-7

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21N3O4/c1-7(2)10(13)11(17)14-6-9(16)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,17)(H,18,19)/t8-,10-/m0/s1

InChI Key

YTPLVNUZZOBFFC-WPRPVWTQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation of L-Proline: One method involves the racemization-free amidation of unprotected L-proline with ammonia in an organic solvent

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • L-Proline, L-valylglycyl- derivatives : Characterized by proline’s pyrrolidine ring, which imposes conformational rigidity, paired with valine’s hydrophobic side chain and glycine’s flexibility.
  • L-Proline-based tripeptides : For example, L-Valyl-L-prolyl-L-proline (CAS 58872-39-2; C₁₅H₂₅N₃O₄, MW 311.38 g/mol) retains proline’s cyclic structure but substitutes valyl and additional prolyl residues, enhancing hydrophobicity .
  • Longer-chain peptides: Compounds like L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl (CAS 192565-50-7; C₃₄H₅₇N₁₃O₈, MW 775.899 g/mol) incorporate multiple proline residues and charged arginine groups, altering solubility and interaction potentials .
Table 1: Structural Comparison of Selected Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
L-Proline, glycyl-L-alanylglycyl-... (Example) 929522-23-6 C₃₂H₅₄N₁₀O₁₁ 754.832 Multiple glycine/alanine residues
L-Valyl-L-prolyl-L-proline 58872-39-2 C₁₅H₂₅N₃O₄ 311.38 Tripeptide with valine/proline
Glycyl-L-proline 704-15-4 C₇H₁₂N₂O₃ 172.18 Dipeptide (glycine-proline)
L-Proline (baseline) 147-85-3 C₅H₉NO₂ 115.13 Free amino acid

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • L-Proline, L-valylglycyl- derivatives : Increased molecular weight and hydrophobic valine residues reduce water solubility compared to free L-proline (water-soluble, per ) .
  • Glycyl-L-proline : Exhibits moderate solubility due to its smaller size (MW 172.18 g/mol) and balanced hydrophilicity .

Chemical Reactivity

  • Cocrystal systems : In ezetimibe-L-proline cocrystals, L-proline acts as an electron acceptor, lowering global hardness (η = 2.4243 eV vs. 2.6489 eV in pure API) and increasing softness (S = 0.2062 eV), enhancing reactivity .
Table 2: Reactivity Descriptors in Cocrystals vs. Peptides
System Global Hardness (η, eV) Global Softness (S, eV) Electrophilicity (ω, eV) Charge Transfer (ECT)
Ezetimibe + L-proline cocrystal 2.4243 0.2062 High ECT = −0.3106 (e⁻ donor → acceptor)
Free L-proline Not reported Not reported Baseline N/A

Functional and Application-Based Comparisons

Catalytic and Stereochemical Roles

  • Asymmetric synthesis : L-Proline catalyzes enantioselective multicomponent reactions (e.g., pyrans synthesis, 70–80% yield), with stereoselectivity driven by its chiral center . Derivatives like L-Proline, L-valylglycyl- may enhance steric effects but reduce catalytic efficiency due to bulkier residues.
  • Chiral separations : L-Proline-based chiral stationary phases (CSPs) separate racemic compounds. Peptides with multiple proline units (e.g., L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-... ) show broader analyte versatility due to enhanced hydrogen bonding .

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